Cas no 1704069-22-6 ((3-((4-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid)

(3-((4-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid is a boronic acid derivative featuring a trifluoromethoxy-substituted phenylcarbamoyl group. This compound is valuable in Suzuki-Miyaura cross-coupling reactions due to the reactivity of its boronic acid moiety, enabling efficient carbon-carbon bond formation in synthetic chemistry. The trifluoromethoxy group enhances its electronic properties, making it useful in the development of pharmaceuticals, agrochemicals, and advanced materials. Its stability under mild conditions and compatibility with diverse reaction environments further contribute to its utility in organic synthesis. The compound is typically handled under inert conditions to preserve its reactivity and is commonly employed in the preparation of complex aryl and heteroaryl structures.
(3-((4-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid structure
1704069-22-6 structure
Product name:(3-((4-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid
CAS No:1704069-22-6
MF:C14H11BF3NO4
MW:325.047654390335
MDL:MFCD28384302
CID:4613087

(3-((4-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • (3-((4-(trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid
    • (3-{[4-(trifluoromethoxy)phenyl]carbamoyl}phenyl)boronic acid
    • AM88382
    • (3-((4-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid
    • MDL: MFCD28384302
    • Inchi: 1S/C14H11BF3NO4/c16-14(17,18)23-12-6-4-11(5-7-12)19-13(20)9-2-1-3-10(8-9)15(21)22/h1-8,21-22H,(H,19,20)
    • InChI Key: ALZWEVQTVBFWQA-UHFFFAOYSA-N
    • SMILES: FC(OC1C=CC(=CC=1)NC(C1C=CC=C(B(O)O)C=1)=O)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 400
  • Topological Polar Surface Area: 78.8

(3-((4-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y0999602-1g
(3-((4-(trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid
1704069-22-6 95%
1g
$820 2024-08-02
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T855919-500mg
(3-((4-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid
1704069-22-6 98%
500mg
¥1,999.00 2022-09-28
TRC
T122640-100mg
(3-((4-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid
1704069-22-6
100mg
$ 360.00 2022-06-03
Chemenu
CM211273-1g
(3-((4-(trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid
1704069-22-6 95%+
1g
$988 2022-09-02
1PlusChem
1P00AROK-1g
(3-((4-(trifluoroMethoxy)phenyl)carbaMoyl)phenyl)boronic acid
1704069-22-6 95%
1g
$443.00 2024-06-19
1PlusChem
1P00AROK-5g
(3-((4-(trifluoroMethoxy)phenyl)carbaMoyl)phenyl)boronic acid
1704069-22-6 95%
5g
$1315.00 2024-06-19
eNovation Chemicals LLC
D626349-1g
(3-((4-(trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid
1704069-22-6 97%
1g
$1961 2025-02-27
Chemenu
CM211273-1g
(3-((4-(trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid
1704069-22-6 95 %
1g
$988 2021-06-16
A2B Chem LLC
AF01636-1g
(3-((4-(trifluoroMethoxy)phenyl)carbaMoyl)phenyl)boronic acid
1704069-22-6 95%
1g
$491.00 2024-04-20
A2B Chem LLC
AF01636-250mg
(3-((4-(trifluoroMethoxy)phenyl)carbaMoyl)phenyl)boronic acid
1704069-22-6 95%
250mg
$251.00 2024-04-20

(3-((4-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid Related Literature

Additional information on (3-((4-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid

Introduction to (3-((4-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic Acid and Its Significance in Modern Chemical Biology

The compound with the CAS number 1704069-22-6 is a fascinating molecule known as (3-((4-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid. This boronic acid derivative has garnered significant attention in the field of chemical biology due to its unique structural features and potential applications in drug discovery and molecular recognition. Boronic acids are well-known for their ability to form reversible bonds with diols, making them valuable tools in various biochemical processes. The presence of a trifluoromethoxy group in the phenyl ring adds an additional layer of functionality, enhancing the compound's reactivity and selectivity.

In recent years, there has been a surge in research focused on the development of novel boronic acid derivatives for therapeutic purposes. These compounds have shown promise in various applications, including protease inhibition, carbohydrate binding, and targeted drug delivery. The specific structure of (3-((4-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid makes it particularly interesting for these applications. The carbamoyl group provides a site for further functionalization, while the boronic acid moiety allows for interactions with biological targets.

One of the most compelling aspects of this compound is its potential in the development of targeted therapies. Boronic acids have been extensively studied for their ability to inhibit enzymes that are overexpressed in diseases such as cancer. For instance, the boronic acid derivative known as bortezomib, marketed as Velcade, has been successfully used to treat multiple myeloma by inhibiting the proteasome enzyme. The structural similarity between (3-((4-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid and bortezomib suggests that it may also exhibit protease inhibitory activity.

Recent studies have highlighted the importance of fluorinated aromatic compounds in medicinal chemistry. The introduction of a trifluoromethoxy group into a molecule can significantly alter its pharmacokinetic properties, including bioavailability and metabolic stability. This modification has been shown to enhance the binding affinity and selectivity of drug candidates. In the case of (3-((4-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid, the trifluoromethoxy group may play a crucial role in optimizing its interactions with biological targets.

The compound's potential applications extend beyond protease inhibition. Boronic acids are also known to form stable complexes with carbohydrates, making them valuable tools in glycoscience research. The carbamoyl group in (3-((4-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid provides a platform for further derivatization, allowing researchers to design molecules that can selectively bind to specific carbohydrate structures. This capability is particularly relevant in the development of vaccines and antiviral agents.

In addition to its biological applications, this compound has shown promise in materials science. Boronic acids can be used to create cross-linked polymers and hydrogels, which have potential uses in tissue engineering and drug delivery systems. The unique reactivity of boronic acids allows for the formation of dynamic covalent bonds, which can be tailored to specific needs. This property makes (3-((4-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid a versatile building block for designing novel materials.

The synthesis of this compound involves several key steps that highlight its complexity and the expertise required to produce it on an industrial scale. The introduction of the trifluoromethoxy group requires careful handling of fluorinated reagents and conditions to ensure high yield and purity. Additionally, the formation of the boronic acid moiety necessitates precise control over reaction conditions to avoid unwanted side products.

Ongoing research continues to explore new applications for boronic acid derivatives like (3-((4-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid. Advances in computational chemistry and high-throughput screening techniques are enabling researchers to rapidly identify new leads and optimize their properties. These tools are particularly valuable in identifying molecules that can interact with complex biological targets such as protein-protein interfaces.

The future prospects for this compound are promising, with potential applications ranging from targeted drug therapies to advanced materials. As our understanding of molecular interactions continues to grow, so too will the number of innovative uses for boronic acid derivatives like this one. The combination of its unique structural features and versatile reactivity makes it a valuable asset in both academic research and industrial development.

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